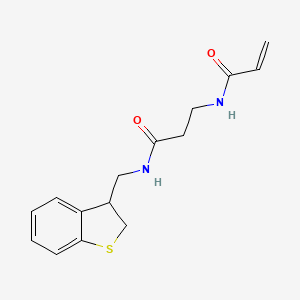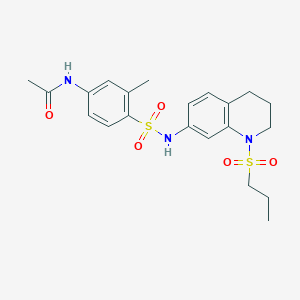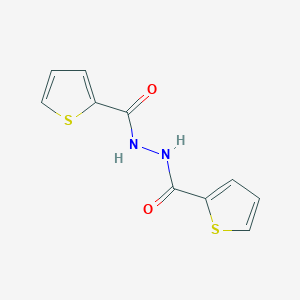
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, commonly known as DBT-10, is a compound that has been studied for its potential use in the treatment of neurological disorders. DBT-10 is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies.
Mécanisme D'action
The exact mechanism of action of DBT-10 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. DBT-10 has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects:
DBT-10 has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of gene expression, and the enhancement of synaptic plasticity. In animal studies, DBT-10 has been shown to improve cognitive function and memory, and to reduce the symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DBT-10 is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a useful tool for studying the effects of the compound on various biological systems. However, one of the limitations of DBT-10 is that its effects on humans are not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on DBT-10. One area of research is the development of more potent and selective analogs of DBT-10, which could have improved therapeutic potential. Another area of research is the investigation of the effects of DBT-10 on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the long-term safety and efficacy of DBT-10 in humans.
Méthodes De Synthèse
The synthesis of DBT-10 involves several steps, including the condensation of 2-amino-3-benzothiophene with 3-bromopropionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the amine group with acrylic acid chloride.
Applications De Recherche Scientifique
DBT-10 has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In vitro studies have shown that DBT-10 has neuroprotective properties and can inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-14(18)16-8-7-15(19)17-9-11-10-20-13-6-4-3-5-12(11)13/h2-6,11H,1,7-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVIMXYGCJEWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1CSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)

![1-(4-Chlorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911156.png)
![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)

amino}acetamide dihydrochloride](/img/structure/B2911162.png)






![3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2911173.png)